(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 474668-76-3
VCID: VC0106867
InChI: InChI=1S/C19H16N2O4.ClH/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15;/h1-7,14,17,20-21H,8-9H2,(H,22,23);1H/t14-,17-;/m1./s1
SMILES: C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O.Cl
Molecular Formula: C₁₉H₁₆N₂O₄ . HCl
Molecular Weight: 372.8

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride

CAS No.: 474668-76-3

Cat. No.: VC0106867

Molecular Formula: C₁₉H₁₆N₂O₄ . HCl

Molecular Weight: 372.8

* For research use only. Not for human or veterinary use.

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride - 474668-76-3

Specification

CAS No. 474668-76-3
Molecular Formula C₁₉H₁₆N₂O₄ . HCl
Molecular Weight 372.8
IUPAC Name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C19H16N2O4.ClH/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15;/h1-7,14,17,20-21H,8-9H2,(H,22,23);1H/t14-,17-;/m1./s1
SMILES C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O.Cl

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride is registered with CAS number 474668-76-3 . The compound is also known by several synonyms including "(1R,3R)-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride" and "Tadalafil Acid Impurity" . This suggests a potential relationship to the well-known phosphodiesterase-5 inhibitor tadalafil, possibly as a synthetic intermediate or metabolic product.

Physicochemical Properties

The compound possesses a molecular formula of C19H17ClN2O4 with a calculated molecular weight of 372.8 g/mol . It represents a hydrochloride salt of the parent compound (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CID 830159) .

Table 1: Key Physicochemical Properties of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride

PropertyValue
Molecular FormulaC19H17ClN2O4
Molecular Weight372.8 g/mol
InChIKeyLHTXCRMGJZZYBX-SATBOSKTSA-N
CAS Number474668-76-3
Physical StateSolid (presumed)
Parent CompoundCID 830159

Structural Characteristics

Molecular Structure

The compound features several key structural elements that define its chemical identity and potential biological activity:

  • A 1,3-benzodioxole (methylenedioxyphenyl) group at position 1 of the heterocyclic core

  • A tetrahydropyrido[3,4-b]indole scaffold that includes:

    • An indole system fused with a partially reduced pyridine ring

    • A secondary amine within the pyridine portion

  • A carboxylic acid group at position 3 of the tetrahydropyridine ring

  • Specific (1R,3R) stereochemistry, indicating the three-dimensional arrangement of substituents at positions 1 and 3

  • A hydrochloride salt formation

The 1,3-benzodioxole moiety contains a characteristic methylenedioxy bridge forming a five-membered ring fused to a benzene ring . This structural component appears in various natural and synthetic compounds with significant biological activities, including antioxidant properties .

Stereochemistry

The stereochemical designation (1R,3R) indicates specific configuration at two stereogenic centers within the molecule. This precise stereochemistry likely plays a critical role in any biological activity the compound may possess, as spatial arrangement often determines how molecules interact with biological targets. The configuration is explicitly identified in chemical databases through the InChI identifier: InChI=1S/C19H16N2O4.ClH/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15;/h1-7,14,17,20-21H,8-9H2,(H,22,23);1H/t14-,17-;/m1./s1 .

Synthetic Approaches

Pictet-Spengler Reaction

The Pictet-Spengler reaction represents one of the most common methods for synthesizing tetrahydro-β-carboline structures similar to the pyrido[3,4-b]indole scaffold present in our target compound. This approach typically involves the condensation of tryptamine derivatives with aldehydes followed by cyclization . For the target compound, a reaction between an appropriate tryptophan derivative and a benzodioxole-containing aldehyde might serve as a key step.

Recent research has demonstrated that di-substituted pyrazinoindol-4-ones (structurally related to our compound) can be synthesized with excellent diastereoselectivity via a modified Pictet-Spengler reaction using 3-substituted-N-acylindoles and aromatic aldehydes in the presence of hexafluoroisopropanol under microwave irradiation .

Stereoselective Approaches

To achieve the specific (1R,3R) stereochemistry, researchers have developed methods using chiral aziridines. Ghorai et al. reported the synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with excellent stereoselectivity (de, ee >99%) via base-mediated ring opening of chiral aziridines with skatoles followed by BF3-OEt2 catalyzed Pictet-Spengler reaction . Similar approaches might be adaptable for the stereoselective synthesis of our target compound.

Structural Relationship to Other Compounds

The compound represents a hybrid structure combining elements found in several biologically active compound classes:

  • β-Carbolines: The tetrahydro-pyrido[3,4-b]indole scaffold is a key feature of β-carboline alkaloids, many of which possess significant pharmacological activities including psychoactive, antimicrobial, and antitumor properties.

  • 1,3-Benzodioxole derivatives: The 1,3-benzodioxole moiety is present in various bioactive natural products and synthetic compounds, including those with antioxidant properties .

  • Tadalafil-related structures: The designation as "Tadalafil Acid Impurity" suggests a structural and synthetic relationship to tadalafil, a phosphodiesterase-5 inhibitor used in treating erectile dysfunction .

Analytical Characterization

Spectroscopic Identification

Identification and characterization of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride would typically involve:

Nuclear Magnetic Resonance Spectroscopy

1H NMR spectroscopy would reveal characteristic signals including:

  • Aromatic protons from both the indole and benzodioxole systems

  • The characteristic singlet for the methylenedioxy group (typically around 5.9-6.1 ppm)

  • Signals for the tetrahydropyridine ring protons

  • The N-H proton of the indole

13C NMR would display signals corresponding to:

  • Aromatic carbons from the indole and benzodioxole systems

  • The methylenedioxy carbon (typically around 100-102 ppm)

  • The carboxylic acid carbon (typically around 165-175 ppm)

  • Carbons of the tetrahydropyridine ring

Mass Spectrometry

High-resolution mass spectrometry would be expected to show a molecular ion consistent with the formula C19H16N2O4 for the free acid form. The hydrochloride salt would typically lose HCl during ionization. Fragmentation patterns would likely include loss of the carboxyl group and fragmentation of the benzodioxole moiety.

Chromatographic Analysis

Chromatographic methods for analysis would likely include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, utilizing reverse-phase conditions due to the mixed hydrophilic/hydrophobic nature of the molecule

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for both identification and quantification in complex matrices

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